molecular formula C14H18F3NO2S B2868446 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide CAS No. 1396809-71-4

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2868446
CAS No.: 1396809-71-4
M. Wt: 321.36
InChI Key: IORVOTCRJVGFLD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide is a synthetic small molecule with the CAS Registry Number 1396809-71-4 . This benzamide derivative features a 2-hydroxy-2-methyl-4-(methylthio)butyl chain linked to a 3-(trifluoromethyl)benzamide group, a structural motif often associated with potential bioactivity in medicinal chemistry research. Compounds within this chemical space are frequently investigated as modulators of nuclear receptors, such as the Retinoic acid receptor-related orphan receptor γt (RORγt), a compelling target for the treatment of autoimmune and inflammatory diseases, as well as certain cancer types . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability . As a research chemical, this compound serves as a valuable scaffold for probing protein-ligand interactions, studying signaling pathways, and conducting structure-activity relationship (SAR) studies to optimize potency and efficacy. Researchers can utilize it in high-throughput screening assays, molecular docking simulations, and in vitro pharmacological profiling to further elucidate its specific mechanism of action and biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2S/c1-13(20,6-7-21-2)9-18-12(19)10-4-3-5-11(8-10)14(15,16)17/h3-5,8,20H,6-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORVOTCRJVGFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzamide Core Alkyl Chain Features Key Applications/Properties Reference
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(trifluoromethyl)benzamide 3-CF₃ -OH, -SMe on C4 of butyl chain Potential pesticide or medicinal candidate N/A
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ -OH, geminal dimethyl on ethyl chain N,O-bidentate directing group for catalysis
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-CF₃, 3-O-iPr Isopropoxy phenyl substituent Agricultural fungicide
4-(thiophen-3-yl)-N-(4-(4-(3-CF₃-phenyl)-1,4-diazepan-1-yl)butyl)benzamide 4-thiophenyl, 3-CF₃ (on diazepane) Diazepane moiety, butyl linker D3 receptor ligand (neurological research)
N-Benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide 3-CF₃ Benzothiazole substituent Unspecified (structural novelty)
Key Observations:

Trifluoromethyl Group : The -CF₃ group is a common feature in flutolanil and the diazepane-containing benzamide . This group enhances metabolic stability and electron-withdrawing effects, which can improve binding affinity in biological targets.

Hydroxy and Sulfur-Containing Groups : The target compound’s hydroxy and methylthio substituents differentiate it from flutolanil (isopropoxy) and the diazepane analog (thiophenyl). These groups may modulate solubility and redox activity.

Chain Flexibility : The hydroxy- and methylthio-substituted butyl chain in the target compound offers greater conformational flexibility compared to the rigid benzothiazole or diazepane moieties in analogs .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target Compound : Expected C-F stretches (1100–1200 cm⁻¹), -OH (3200–3600 cm⁻¹), and C-S (600–700 cm⁻¹) .
    • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Shows -OH (3278–3414 cm⁻¹) and absence of C=S (1243–1258 cm⁻¹ in related compounds) .
  • NMR :
    • The methylthio group in the target compound would produce a distinct singlet for -SMe (~2.1 ppm in ¹H NMR) and a carbon shift near 15 ppm in ¹³C NMR.

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